N-(1-Cyano-1-cyclopropylethyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted with phenyl and m-tolyl groups at positions 4 and 5, respectively. The thioacetamide linkage connects the triazole to a cyano-functionalized cyclopropylethyl group.
Properties
Molecular Formula |
C23H23N5OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5OS/c1-16-7-6-8-17(13-16)21-26-27-22(28(21)19-9-4-3-5-10-19)30-14-20(29)25-23(2,15-24)18-11-12-18/h3-10,13,18H,11-12,14H2,1-2H3,(H,25,29) |
InChI Key |
OJKOLDSQLBOIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC(C)(C#N)C4CC4 |
Origin of Product |
United States |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a triazole moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial strains.
Key Findings:
- Triazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.
- Compounds similar to this one have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
Anticancer Activity
The compound's triazole component is also linked to anticancer properties. Studies indicate that triazole derivatives can inhibit tumor cell proliferation across various cancer cell lines.
Case Study:
In a study evaluating a series of triazole compounds, those containing phenyl and methyl substitutions exhibited notable cytotoxic effects against human cancer cell lines such as cervical (SISO) and bladder (RT-112) cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Table 2: Anticancer Activity of Triazole Derivatives
The biological activity of this compound may be attributed to several mechanisms:
- DNA Gyrase Inhibition : Similar triazole compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Ring Systems
- Target Compound : Contains a 1,2,4-triazole ring, which is less common than 1,2,3-triazoles. The 1,2,4-triazole’s nitrogen arrangement alters electronic properties and hydrogen-bonding capacity compared to 1,2,3-triazoles .
- Analogues :
- 1,2,3-Triazoles (e.g., compounds 6a–m in ): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These exhibit strong dipole moments but differ in metabolic stability and binding interactions .
- Thiazoles/Thiadiazoles (): Feature sulfur-containing rings, which may confer distinct redox properties and bioavailability .
Substituent Effects
Table 1: Key Substituents and Properties
- Electronic and Steric Effects: The target’s m-tolyl group (methyl-substituted phenyl) increases electron density at the triazole ring compared to nitro or chloro substituents in –2 .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target’s cyano group (~2250 cm⁻¹) and triazole C=N (~1600 cm⁻¹) would contrast with nitro (–NO₂, ~1500–1350 cm⁻¹) or chloro (–C–Cl, ~785 cm⁻¹) stretches in analogues (–2,7) .
- NMR : The cyclopropyl group’s protons (δ ~0.5–1.5 ppm) and the m-tolyl methyl (δ ~2.3 ppm) would distinguish it from naphthyl (δ ~7.5–8.5 ppm) or nitroaryl (δ ~8.0–8.6 ppm) signals in analogues .
- Lipophilicity: The target’s logP is likely lower than ’s tolyl-rich compound but higher than nitro-substituted derivatives () due to balanced polar (cyano) and nonpolar (cyclopropyl) groups .
Pharmacological and Reactivity Insights
- Biological Activity: While direct data for the target are absent, highlights that cyano-containing acetamides serve as precursors for bioactive heterocycles (e.g., thiazoles). The target’s cyano group may enable similar derivatization .
- Metabolic Stability : The cyclopropyl group may reduce oxidation rates compared to allyl () or methylthio () substituents, enhancing in vivo half-life .
- Reactivity: The cyano group’s electrophilicity (–5) contrasts with the inertness of chloro or methyl substituents (), offering pathways for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
